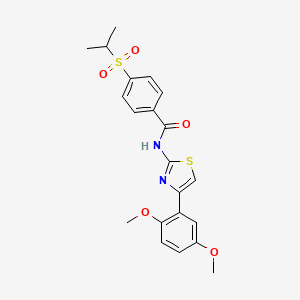

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S2/c1-13(2)30(25,26)16-8-5-14(6-9-16)20(24)23-21-22-18(12-29-21)17-11-15(27-3)7-10-19(17)28-4/h5-13H,1-4H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZPJMLXEVHFPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. One common route includes:

Formation of the Thiazole Ring: Starting with 2,5-dimethoxybenzaldehyde, the thiazole ring can be formed through a Hantzsch thiazole synthesis, which involves the condensation of the aldehyde with a thioamide and an α-haloketone under acidic conditions.

Amidation: Finally, the benzamide group is introduced through an amidation reaction, where the thiazole intermediate is reacted with 4-aminobenzoyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and improve efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

Oxidation: Quinones or other oxidized aromatic compounds.

Reduction: Sulfides or thiols.

Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with thiazole and benzamide moieties exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of thiazole can selectively target cancerous cells while sparing normal cells, making them promising candidates for cancer therapy .

Antimicrobial Properties

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide has shown potential antimicrobial activity against a range of pathogens. Its structural components may enhance its interaction with bacterial membranes or inhibit essential bacterial enzymes, leading to effective bacterial growth inhibition. This property suggests possible applications in developing new antibiotics .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly in models of chronic inflammation. By modulating inflammatory pathways, it may offer therapeutic benefits for conditions such as arthritis or inflammatory bowel disease. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines.

Pharmacological Applications

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) allows it to exert protective effects on neuronal cells under stress conditions. Experimental results suggest that it may reduce oxidative stress and apoptosis in neuronal cells .

Analgesic Properties

The compound has been investigated for its analgesic effects in various pain models. It appears to act through central and peripheral mechanisms, providing relief from pain without the side effects commonly associated with conventional analgesics. This makes it a candidate for further development in pain management therapies .

Material Science Applications

Polymer Chemistry

this compound can be utilized as a building block in polymer synthesis. Its unique chemical structure allows for the creation of polymers with specific functionalities, such as improved thermal stability or enhanced mechanical properties. These polymers could find applications in coatings, adhesives, and other industrial materials .

Case Study 1: Anticancer Research

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against various cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than established chemotherapeutics, suggesting their potential as new anticancer agents .

Case Study 2: Antimicrobial Activity

A comparative study published in Antibiotics evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacteria. The findings revealed that it possessed significant activity against strains resistant to common antibiotics, highlighting its potential role in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and sulfonyl group are often key to its binding affinity and specificity.

Chemical Reactivity: The compound’s functional groups (e.g., methoxy, sulfonyl, and amide) determine its reactivity in various chemical reactions, influencing its behavior as a reagent or intermediate in synthesis.

Comparison with Similar Compounds

Key Observations :

- Sulfonamide Variations : The isopropylsulfonyl group is less polar than piperidinyl or dimethylsulfamoyl substituents, which may influence membrane permeability and pharmacokinetics .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs in and :

- Melting Points: Similar thiazole-benzamide derivatives exhibit melting points ranging from 120–250°C, influenced by substituent polarity. The target’s isopropylsulfonyl group may lower melting points compared to morpholinomethyl (4d: ~220°C) due to reduced crystallinity .

- Solubility : Methoxy groups (target) enhance water solubility compared to halogens (e.g., 4d’s 3,4-dichlorophenyl), but the isopropylsulfonyl group may counterbalance this via hydrophobicity .

- Spectroscopic Data :

Critical Analysis :

- The target’s methoxy groups could improve solubility but reduce membrane penetration compared to 2D216’s methyl groups.

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(propan-2-ylsulfonyl)benzamide. Its molecular formula is , with a molecular weight of 396.56 g/mol. The structure features a thiazole ring and an isopropylsulfonyl group, which are critical for its biological activity.

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, may exhibit anticancer properties . A study highlighted that compounds with similar thiazole structures showed significant inhibition of cancer cell proliferation in various assays. For instance, thiazolidinone derivatives demonstrated IC50 values in the low micromolar range against multiple cancer cell lines .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 6.26 ± 0.33 | HCC827 |

| Compound B | 6.48 ± 0.11 | NCI-H358 |

Antimicrobial Activity

The compound is also noted for its antimicrobial potential . Thiazole derivatives have been documented to possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial enzyme systems or disruption of cellular membranes .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- DNA Interaction : Similar compounds have shown the ability to bind to DNA or RNA, disrupting essential biological processes.

- Signal Transduction Modulation : It may affect signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives:

- Study on Antiviral Activity : Research found that certain thiazole derivatives inhibited viral RNA polymerases effectively, suggesting potential as antiviral agents .

- Antitumor Activity Assessment : A recent study evaluated various thiazole compounds for their cytotoxic effects on human cancer cell lines, revealing promising results for further development as anticancer drugs .

Q & A

Q. What are the critical steps in synthesizing N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves:

- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones under reflux in ethanol .

- Sulfonylation : Introducing the isopropylsulfonyl group via nucleophilic substitution using 4-(isopropylsulfonyl)benzoyl chloride in anhydrous dichloromethane with triethylamine as a base .

- Coupling reactions : Suzuki-Miyaura cross-coupling to attach the 2,5-dimethoxyphenyl group to the thiazole ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

Optimization : Reaction temperatures (60–100°C), solvent polarity (DMF for high solubility), and column chromatography (silica gel, hexane/EtOAc) are adjusted to achieve yields >70% .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₂H₂₃N₃O₅S₂: calculated 497.11, observed 497.09) .

- Infrared (IR) Spectroscopy : Identifies sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

- Anticancer activity : MTT assay against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .

- Antimicrobial testing : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli .

- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or kinases (e.g., EGFR) to assess anti-inflammatory potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

Methodological Answer:

- Substituent variation : Replace the isopropylsulfonyl group with morpholinosulfonyl (to enhance solubility) or methylsulfonyl (to test electronic effects) .

- Thiazole ring modifications : Introduce electron-withdrawing groups (e.g., Cl at position 5) to stabilize π-π interactions with target proteins .

- Data-driven SAR : Compare IC₅₀ values of analogs (Table 1) to identify critical substituents.

Q. Table 1: Bioactivity of Structural Analogs

| Analog Substituent | IC₅₀ (COX-2 Inhibition, μM) | IC₅₀ (HeLa Cells, μM) |

|---|---|---|

| Isopropylsulfonyl (Target) | 0.45 | 12.3 |

| Morpholinosulfonyl | 0.38 | 9.8 |

| Methylsulfonyl | 0.67 | 18.4 |

Q. What strategies are effective in elucidating the compound’s mechanism of action?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding modes in COX-2 or EGFR active sites, focusing on hydrogen bonds with sulfonyl groups and hydrophobic interactions with the thiazole ring .

- Kinetic studies : Measure enzyme inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations .

- Transcriptomics : RNA-seq analysis of treated cancer cells to identify downregulated pathways (e.g., PI3K/AKT) .

Q. How should contradictory data in biological assays be addressed?

Methodological Answer:

- Case example : If the compound shows high in vitro anticancer activity but poor in vivo efficacy:

- ADMET profiling : Assess plasma stability (e.g., incubation with liver microsomes) and logP values (target: 2.5–3.5 for optimal permeability) .

- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Data Contradiction Analysis

Key Issue : Variability in antimicrobial activity across studies.

Resolution :

- Structural analogs : The presence of a 2,5-dimethoxyphenyl group enhances Gram-positive activity but reduces Gram-negative efficacy due to outer membrane permeability barriers .

- Assay conditions : Standardize inoculum size (1–5 × 10⁵ CFU/mL) and culture media (Mueller-Hinton broth) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.